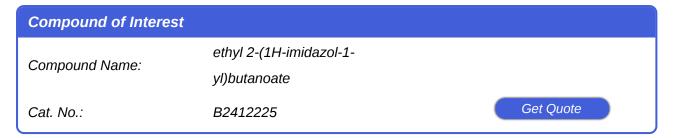


Technical Guide: Physicochemical Properties of Ethyl 2-(1H-imidazol-1-yl)butanoate

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(1H-imidazol-1-yl)butanoate is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to the prevalence of the imidazole moiety in numerous biologically active molecules. A thorough understanding of its physicochemical properties is fundamental for predicting its pharmacokinetic and pharmacodynamic behavior, including absorption, distribution, metabolism, and excretion (ADME). This technical guide provides a summary of the available physicochemical data, detailed experimental protocols for their determination, and logical workflows relevant to its potential application in drug development.

Physicochemical Properties

The experimental determination of several key physicochemical properties for **ethyl 2-(1H-imidazol-1-yl)butanoate** has not been extensively reported in publicly available literature. However, computational predictions and data from analogous structures provide valuable initial estimates.

Table 1: Summary of Physicochemical Properties of Ethyl 2-(1H-imidazol-1-yl)butanoate



Property	Value	Source
IUPAC Name	ethyl 2-(1H-imidazol-1- yl)butanoate	
CAS Number	1011398-11-0	[1]
Molecular Formula	C ₉ H ₁₄ N ₂ O ₂	[1]
Molecular Weight	182.223 g/mol	[1]
Melting Point	Not available (likely a liquid at room temperature)	N/A
Boiling Point	Not available	N/A
Solubility	Not experimentally determined. Expected to have some solubility in polar organic solvents and limited solubility in water.	N/A
pKa (of imidazole ring)	Estimated ~6.5 - 7.5	Based on similar imidazole compounds
LogP (calculated)	~0.5 - 1.3	[2][3]

Experimental Protocols for Physicochemical Property Determination

The following sections detail standardized experimental methodologies that can be employed to determine the precise physicochemical properties of **ethyl 2-(1H-imidazol-1-yl)butanoate**.

Melting Point Determination

The melting point of a solid is a crucial indicator of its purity.

Methodology: Capillary Method

 Sample Preparation: A small, finely powdered sample of the crystalline solid is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.



- Apparatus: A calibrated melting point apparatus with a heating block and a means of observing the sample is used.
- Heating: The capillary tube is placed in the heating block, and the temperature is raised at a steady rate (e.g., 1-2 °C per minute) as the expected melting point is approached.
- Observation: The temperature at which the first drop of liquid appears and the temperature at
 which the entire sample becomes a clear liquid are recorded as the melting point range. A
 sharp melting point range (typically < 1 °C) is indicative of a pure compound.

Boiling Point Determination

For liquid compounds, the boiling point is a characteristic physical property.

Methodology: Micro-Boiling Point Determination

- Sample Preparation: A small volume (a few microliters) of the liquid is placed in a smalldiameter test tube. A sealed capillary tube is inverted and placed inside the test tube.
- Apparatus: The test tube assembly is attached to a thermometer and heated in a suitable heating bath (e.g., a Thiele tube with mineral oil).
- Heating: The apparatus is heated gradually until a continuous stream of bubbles emerges from the open end of the inverted capillary tube.
- Observation: The heat source is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Solubility Determination

Assessing the solubility of a compound in various solvents is critical for formulation and understanding its behavior in biological fluids.

Methodology: Visual Assessment in Various Solvents

• Solvent Selection: A range of solvents of varying polarity is chosen, including water, ethanol, methanol, dichloromethane, and n-octanol.



- Procedure: A known amount of **ethyl 2-(1H-imidazol-1-yl)butanoate** (e.g., 1 mg) is added to a known volume of each solvent (e.g., 1 mL) in a clear vial at a controlled temperature.
- Observation: The vials are agitated, and the solubility is visually assessed. The compound is
 classified as soluble, partially soluble, or insoluble based on the absence or presence of
 undissolved material. For quantitative analysis, techniques like UV-Vis spectroscopy or
 HPLC can be used to determine the concentration of the dissolved compound in a saturated
 solution.

pKa Determination

The pKa value is essential for predicting the ionization state of the imidazole ring at different physiological pH values, which significantly impacts its interaction with biological targets and its membrane permeability.

Methodology: Potentiometric Titration

- Solution Preparation: A solution of ethyl 2-(1H-imidazol-1-yl)butanoate of known concentration is prepared in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.
- Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while the pH is continuously monitored with a calibrated pH meter.
- Data Analysis: A titration curve of pH versus the volume of titrant added is plotted. The pKa is determined from the pH at the half-equivalence point.

LogP Determination

The partition coefficient (LogP) between n-octanol and water is a key measure of a compound's lipophilicity, which influences its absorption and distribution.

Methodology: Shake-Flask Method with HPLC Analysis

 Phase Preparation: n-Octanol and water are mutually saturated by vigorous mixing followed by separation.

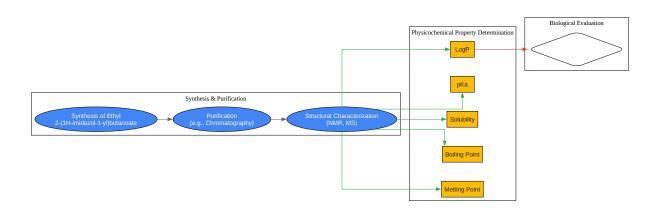


- Partitioning: A known amount of ethyl 2-(1H-imidazol-1-yl)butanoate is dissolved in one of
 the phases. This solution is then mixed with a known volume of the other phase in a
 separatory funnel and shaken vigorously to allow for partitioning.
- Phase Separation and Analysis: The two phases are allowed to separate completely. The
 concentration of the compound in each phase is then determined using a validated analytical
 method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration
 of the compound in the n-octanol phase to its concentration in the aqueous phase.

Visualizations

The following diagrams illustrate key experimental and logical workflows relevant to the study and development of **ethyl 2-(1H-imidazol-1-yl)butanoate**.

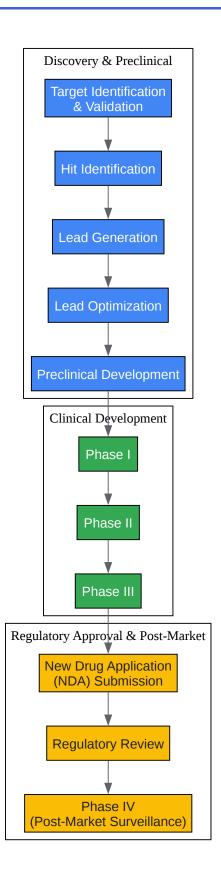




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Caption: Experimental Workflow for Characterization.





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Caption: General Drug Discovery and Development Pipeline.



Conclusion

While comprehensive experimental data for **ethyl 2-(1H-imidazol-1-yl)butanoate** is not yet widely published, this guide provides the foundational information necessary for its scientific investigation. The outlined experimental protocols offer a clear path for the determination of its key physicochemical properties. A thorough characterization of these properties is an indispensable step in evaluating its potential as a lead compound in drug discovery and development, enabling researchers to make informed decisions regarding its progression through the development pipeline.

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